![molecular formula C17H19N B3182931 2,3-Diphenyl-1-propylaziridine CAS No. 314062-46-9](/img/structure/B3182931.png)
2,3-Diphenyl-1-propylaziridine
Overview
Description
2,3-Diphenyl-1-propylaziridine is a chemical compound with the empirical formula C17H19N . It has a molecular weight of 237.34 . It’s used in scientific research and has a unique molecular structure that exhibits high perplexity.
Molecular Structure Analysis
The molecular structure of 2,3-Diphenyl-1-propylaziridine is complex, with a Hill Notation of C17H19N . The compound contains 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2,3-Diphenyl-1-propylaziridine is a white crystalline substance . It has a melting point of 55-57 degrees Celsius . The compound contains 1-3% sodium hydroxide as an inhibitor .Scientific Research Applications
Solvolytic Rearrangement Studies
The solvolytic rearrangement of aziridines like 1,2-diphenyl-3,3-dichloroaziridine has been explored. These studies have revealed detailed kinetics and mechanisms of reaction, including chlorine atom shifts and ring cleavage points. This research is crucial for understanding the chemical behavior of similar compounds, including 2,3-Diphenyl-1-propylaziridine (Brooks, Edwards, Levey, & Smyth, 1966).
Reactivity with Lewis Acids
Phenylaziridine, a compound structurally related to 2,3-Diphenyl-1-propylaziridine, demonstrates unique reactivity when exposed to Lewis acids. This reactivity paves the way for the synthesis of functionalized pyrrolidines, expanding the scope of synthetic applications for similar aziridines (Ungureanu, Bologa, Chayer, & Mann, 1999).
N-Aminoaziridine Preparation
Research on the preparation of N-aminoaziridines, including variants like trans-1-amino-2,3-diphenylaziridine, is significant. These studies contribute to the understanding of the synthesis and structural properties of such compounds, which can be crucial for further chemical applications (Müller, Joos, Felix, Schreiber, Wintner, & Eschenmoser, 2003).
Formation of Distinctive Microstructures
Research into the self-assembly of diphenylalanine analogues, closely related to 2,3-Diphenyl-1-propylaziridine, has led to the discovery of unique microstructures with potential applications in areas like biosensing, drug delivery, and artificial photosynthesis (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).
Energetic and Reactivity Properties
Diphenylamine, a compound related to 2,3-Diphenyl-1-propylaziridine, has been studied for its energetic and reactivity properties. These studies are essential for understanding the chemical behavior and potential applications of diphenylamine and its derivatives (Freitas, Gomes, Liebman, & Silva, 2017).
Safety and Hazards
properties
IUPAC Name |
2,3-diphenyl-1-propylaziridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUNKOJLURQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-1-propylaziridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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